2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione
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Overview
Description
2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is an organic compound known for its unique chemical structure and properties It features a sulfanyl group attached to a butanedione backbone, with phenyl groups at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione typically involves the reaction of 4-methylthiophenol with 1,4-diphenyl-1,4-butanedione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the butanedione backbone can be reduced to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione involves its interaction with specific molecular targets. The sulfanyl group can interact with enzymes or receptors, modulating their activity. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Another compound with a similar sulfanyl group, used in different chemical reactions.
Uniqueness: 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione stands out due to its specific combination of a sulfanyl group with a butanedione backbone and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22(23(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTADTQAFLZFLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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